molecular formula C22H12O6 B2623858 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate CAS No. 898430-09-6

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B2623858
CAS No.: 898430-09-6
M. Wt: 372.332
InChI Key: GPSRNFNKMNQWTR-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic compound that features a benzofuran moiety, a chromenone structure, and a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of ortho-hydroxy stilbenes into benzofurans using hypervalent iodine reagents . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to recycle catalysts without significant loss of activity.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by hypervalent iodine reagents.

    Reduction: Typically involves the use of reducing agents like sodium borohydride.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can lead to the formation of alcohols.

Scientific Research Applications

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl furan-2-carboxylate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O6/c23-21-12-16(20-10-13-4-1-2-5-17(13)27-20)15-11-14(7-8-18(15)28-21)26-22(24)19-6-3-9-25-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSRNFNKMNQWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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